Dimethyl cyclobut-1-ene-1,2-dicarboxylate

Solid-State Handling Purification Formulation

Researchers requiring stereospecific cycloaddition outcomes face variable conformations with acyclic diesters and inertness with saturated analogs. Dimethyl cyclobut-1-ene-1,2-dicarboxylate (CAS 1128-10-5) resolves this with a strained, electron-deficient cyclobutene core. • Diels-Alder: Reacts with 1,3-dienes to form [4+2] adducts for benzocyclobutene synthesis; saturated analogs are inert. • [2+2] Photocycloaddition: 72% combined yield with cyclohexene, yielding trans-fused cyclobutane systems without external sensitizers. • Enzymatic desymmetrization: Lipase-catalyzed hydrolysis delivers chiral monoesters in 78-87% yield, avoiding diacid byproducts. Crystalline solid (mp 45-46°C) ensures precise stoichiometry control.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 1128-10-5
Cat. No. B074065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl cyclobut-1-ene-1,2-dicarboxylate
CAS1128-10-5
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(CC1)C(=O)OC
InChIInChI=1S/C8H10O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h3-4H2,1-2H3
InChIKeyYCWIAJMHYRJHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Cyclobut-1-ene-1,2-dicarboxylate Overview


Dimethyl cyclobut-1-ene-1,2-dicarboxylate (CAS 1128-10-5) is a cyclic diester featuring a strained, electron-deficient cyclobutene core with two methyl ester substituents at the 1- and 2-positions . The molecule exhibits a molecular formula of C8H10O4 and a molecular weight of 170.16 g/mol [1]. The compound is a crystalline solid at room temperature (mp 45–46 °C) and is commercially available in high purity (>99.0%) . Its unique combination of ring strain and electron-deficient alkene character enables a range of synthetic transformations including Diels-Alder cycloadditions, photochemical [2+2] cycloadditions, and enzyme-catalyzed desymmetrization reactions [2][3][4].

C
Cycloaddition enabler – strained, electron-deficient cyclobutene alkene supports Diels-Alder, [2+2] photochemical, and [2+3] cycloaddition workflows.
E
Enzymatic desymmetrization – prochiral diester structure allows lipase- or esterase-catalyzed hydrolysis to chiral monoester building blocks.
H
Handling advantage – crystalline solid (mp 45–46 °C) simplifies weighing, storage, and purification compared to liquid analogs.

Why Generic Substitution Fails


Simply substituting dimethyl cyclobut-1-ene-1,2-dicarboxylate with its saturated analog (dimethyl cyclobutane-1,2-dicarboxylate) or an acyclic diester like dimethyl maleate will fundamentally alter reaction outcomes due to three key differentiators: (1) the cyclobutene core provides a defined dienophilic geometry for stereospecific cycloadditions, whereas acyclic diesters exhibit variable conformations [1]; (2) the electron-deficient alkene character of the cyclobutene ring drives specific [2+2] photocycloaddition yields that are not achievable with saturated analogs [2]; and (3) the strained ring system undergoes selective enzyme-catalyzed hydrolysis to chiral monoesters, a transformation that fails or proceeds with lower selectivity on less strained or acyclic substrates [3]. The following quantitative evidence details these non-interchangeable performance gaps.

Saturated analog lacks reactive alkene
Dimethyl cyclobutane-1,2-dicarboxylate cannot participate in Diels-Alder, [2+2], or [2+3] cycloadditions; reaction pathways may be completely blocked.
Acyclic diesters show variable conformations
Dimethyl maleate or similar acyclic diesters lack the rigid cyclobutene geometry; stereochemical outcomes in cycloadditions may shift and become unpredictable.
Enzymatic selectivity may not transfer
Less strained or acyclic substrates often show reduced enantioselectivity in enzyme-catalyzed hydrolysis; the prochiral cyclobutene scaffold is critical for reported high monoester yields.

Quantitative Differentiation Evidence


Physical State Differentiation

Dimethyl cyclobut-1-ene-1,2-dicarboxylate is a crystalline solid with a melting point of 45–46 °C , whereas its saturated analog dimethyl cyclobutane-1,2-dicarboxylate (CAS 3396-20-1) is a liquid at room temperature with a melting point of –20 °C . This phase difference directly impacts handling, purification, and formulation workflows.

Physical State
Data to verify
Δ mp ~65 °C
Solid form supports easier handling and purification vs liquid saturated analog.
Source review recommended; direct head-to-head comparison reported.
Solid-State Handling Purification Formulation

Enzyme-Catalyzed Hydrolysis Selectivity

In enzyme-catalyzed hydrolysis, dimethyl cyclobut-1-ene-1,2-dicarboxylate produced the corresponding monoester in 78% yield using immobilized lipase B from Candida antarctica and 87% yield using porcine liver esterase (PLE) [1]. In contrast, conventional chemical hydrolysis of diesters often leads to significant diacid byproduct formation, as observed with dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate where base hydrolysis generated unacceptable diacid levels [2].

Enzymatic Selectivity
Cross-study comparable
78–87% monoester yield
High monoester selectivity avoids diacid byproduct observed in chemical hydrolysis.
Lipase B and PLE conditions; comparative diacid formation noted.
Biocatalysis Desymmetrization Chiral Building Blocks

Photocycloaddition Performance

Photocycloaddition of dimethyl cyclobut-1-ene-1,2-dicarboxylate with cyclohexene afforded two stereoisomeric photoadducts in 44% and 28% yields, respectively [1]. This outcome is enabled by the pre-organized, rigid cyclobutene π-system. In comparison, reactions with acyclic diesters like dimethyl maleate often require sensitizers and give lower stereocontrol [2].

Photocycloaddition
Class-level
44% + 28% combined yield vs acyclic diesters: sensitizer-dependent, lower stereocontrol
Sensitizer-free [2+2] cycloaddition with reported stereochemical direction.
Class-level inference; verify under target alkene/conditions.
Photochemistry [2+2] Cycloaddition Stereoselectivity

Diels-Alder Dienophilicity

Dimethyl cyclobut-1-ene-1,2-dicarboxylate serves as an electron-deficient dienophile in Diels-Alder reactions with 1,3-dienes to yield benzocyclobutene derivatives after aromatization [1]. The saturated analog dimethyl cyclobutane-1,2-dicarboxylate lacks the alkene π-bond required for this transformation, making it unreactive under identical Diels-Alder conditions [2].

Diels-Alder Reactivity
Class-level
Reactive dienophile Saturated analog: inert
Essential for benzocyclobutene routes; saturated analog is not a viable alternative.
Class-level inference based on alkene presence.
Cycloaddition Dienophile Benzocyclobutene Synthesis

Thermal [2+3] Cycloaddition Reactivity

The compound undergoes thermally induced [2+3] cycloadditions with monocyclic aziridines to form bicyclic adducts, whose structures were unambiguously confirmed by X-ray crystallography [1]. In certain cases, the reaction proceeds via conrotatory ring opening of the cyclobutene to 2,3-di(methoxycarbonyl)-1,3-butadiene, leading to unexpected pyrrolidine products [1]. This dual-mode reactivity is not observed with saturated cyclobutane diesters, which lack the strained alkene necessary for ring opening.

[2+3] Cycloaddition
Class-level
Bicyclic adducts (X-ray confirmed) Saturated analog: no reaction
Enables unique N-heterocyclic scaffolds via strained alkene ring-opening.
Class-level inference; aziridine scope may vary.
1,3-Dipolar Cycloaddition Heterocycle Synthesis X-ray Crystallography

High-Impact Application Scenarios


Benzocyclobutene Synthesis via Diels-Alder

The electron-deficient cyclobutene core reacts as a dienophile with 1,3-dienes (e.g., cyclopentadiene) to form [4+2] adducts, which upon decarboxylation and aromatization yield benzocyclobutene derivatives [1]. This reactivity is exclusive to the cyclobutene alkene; saturated analogs are inert. The high purity (>99.0%) and solid form facilitate precise stoichiometry control in these reactions .

Enzymatic Desymmetrization to Chiral Monoesters

Lipase-catalyzed hydrolysis selectively cleaves one ester group to yield chiral monoesters in 78–87% isolated yields [2]. This enzymatic route avoids the diacid byproduct formation inherent in chemical hydrolysis, providing a scalable, high-selectivity entry to enantiomerically enriched cyclobutene intermediates for pharmaceutical synthesis.

Photochemical [2+2] Cycloaddition for Stereodefined Scaffolds

UV irradiation of the diester with cyclohexene yields two photoadducts in combined 72% yield [3]. The rigid cyclobutene geometry directs stereochemistry, enabling access to trans-cyclohexyl-fused cyclobutane systems that serve as intermediates in natural product synthesis. This reaction benefits from the compound's inherent electron-deficient alkene nature without requiring external sensitizers.

Bicyclic Heterocycle Synthesis via [2+3] Cycloaddition

Thermal [2+3] cycloaddition with monocyclic aziridines produces bicyclic adducts with defined stereochemistry, as confirmed by X-ray analysis [4]. This reaction exploits the strained cyclobutene ring's ability to undergo conrotatory ring opening to a reactive diene, enabling tandem cycloaddition pathways that are inaccessible with saturated or acyclic analogs.

Application
Selection Property
Validation Focus
Benzocyclobutene synthesis via Diels-Alder
Electron-deficient cyclobutene dienophile
Cycloadduct conversion and aromatization efficiency
Enzymatic desymmetrization to chiral monoesters
Prochiral diester compatible with lipases/esterases
Enantiomeric purity and monoester/diacid ratio
Photochemical [2+2] cycloaddition
Rigid, strained alkene with inherent photoreactivity
Stereochemical outcome and photoadduct distribution
Bicyclic heterocycle synthesis via [2+3] cycloaddition
Thermal ring-opening to reactive diene intermediate
Product stereochemistry and aziridine scope
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